molecular formula C27H34O11 B12463059 2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12463059
M. Wt: 534.6 g/mol
InChI Key: ZTIZEXUIEBLYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Phillyrin undergoes several types of chemical reactions, including:

    Oxidation: Phillyrin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert phillyrin into its reduced forms.

    Substitution: Phillyrin can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Phillyrin is unique compared to other lignan glycosides due to its specific pharmacological properties and molecular targets. Similar compounds include:

Properties

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

IUPAC Name

2-[4-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H34O11/c1-32-18-7-4-13(8-20(18)34-3)25-16-11-36-26(17(16)12-35-25)15-6-5-14(9-19(15)33-2)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,16-17,21-31H,10-12H2,1-3H3

InChI Key

ZTIZEXUIEBLYBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC

Origin of Product

United States

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